Methyl 2,6-dichloro-3-hydroxyisonicotinate
Description
Significance of Pyridine-Based Compounds in Contemporary Organic Synthesis and Medicinal Chemistry
The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous and fundamental scaffold in chemistry. openaccessjournals.comnih.gov Pyridine and its derivatives are renowned for their structural versatility and unique chemical properties, which have propelled their extensive use across diverse scientific fields, most notably in medicinal chemistry and organic synthesis. openaccessjournals.comlifechemicals.com The nitrogen heteroatom influences the molecule's reactivity, stability, basicity, and solubility, making it a valuable component in the design of new molecules. openaccessjournals.comnih.gov
In the realm of natural products, the pyridine structural unit is present in essential compounds like vitamins (e.g., niacin and pyridoxine), coenzymes, and alkaloids such as nicotine (B1678760) and papaverine. nih.govlifechemicals.com This natural prevalence underscores the biological significance of the pyridine core. Consequently, it is a highly sought-after pharmacophore in drug discovery. The pyridine nucleus is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, featuring in medications for a wide array of conditions, including hypertension (e.g., Torasemide), myasthenia gravis (e.g., Pyridostigmine), and cancer (e.g., Vismodegib). lifechemicals.com
Beyond pharmaceuticals, pyridine derivatives serve as crucial intermediates and building blocks in the synthesis of agrochemicals and functional materials. nih.govfishersci.ca Their ability to be readily converted into various functionalized derivatives makes them indispensable tools for organic chemists, enabling the construction of complex molecular architectures. nih.gov The continuous development of novel synthetic methods for functionalized pyridines highlights their enduring importance in modern chemical research. nih.gov
Strategic Positioning of Methyl 2,6-dichloro-3-hydroxyisonicotinate as a Substituted Nicotinate Derivative
This compound is a highly functionalized pyridine derivative that holds a strategic position as a versatile chemical building block. Its structure is based on isonicotinic acid (pyridine-4-carboxylic acid), an isomer of the more common nicotinic acid (pyridine-3-carboxylic acid). Derivatives of both nicotinic and isonicotinic acid have garnered significant attention in medicinal chemistry for their potential as anticancer and anti-inflammatory agents. nih.govnih.gov
The strategic value of this compound stems from the specific combination of its substituents:
Dichloro Substitution: The presence of two chlorine atoms at the 2- and 6-positions significantly influences the electronic properties of the pyridine ring. Halogenated pyridines are key intermediates in organic synthesis, particularly for pharmaceuticals and agrochemicals, as the halogen atoms can serve as leaving groups for various cross-coupling reactions, allowing for further molecular elaboration. fishersci.cagoogleapis.com
Hydroxy Substitution: The hydroxyl group at the C3 position is of particular synthetic interest. The C-H hydroxylation of the pyridine C3 position is a historically challenging transformation due to the inherent electronic properties of the heterocycle. nih.gov The presence of a hydroxyl group at this position provides a handle for further functionalization, such as etherification or esterification, opening pathways to novel derivatives that would be difficult to access otherwise.
Methyl Ester Group: The methyl ester at the C4 position (an isonicotinate) is a classic functional group that can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other functionalities. nih.gov This provides a reliable reaction site for conjugating the pyridine core to other molecules.
This unique constellation of functional groups—two reactive chlorine atoms, a synthetically valuable hydroxyl group, and a versatile ester—positions this compound as a sophisticated intermediate for creating complex molecules with potential applications in medicinal and materials science.
Overview of Key Academic Research Trajectories for Halogenated Hydroxypyridine Esters
Academic and industrial research into halogenated hydroxypyridine esters, such as this compound, follows several key trajectories, primarily focusing on their synthesis and application as specialized chemical intermediates.
A major research area is the development of efficient and regioselective synthetic methods. The synthesis of polysubstituted pyridines is often complex, and researchers continuously explore novel pathways. For instance, methods for the selective C3-hydroxylation of pyridine rings, a challenging synthetic step, are an active area of investigation. nih.gov Similarly, processes for producing key precursors like 2,6-dichloropyridines through nitration or other chlorination techniques are constantly being refined for industrial-scale production. google.comgoogle.com
Another significant research trajectory is the use of these compounds as building blocks for biologically active molecules. A prominent example is the investigation of 2,6-dichloroisonicotinate derivatives as elicitors for the biosynthesis of secondary metabolites in plant cell cultures. nih.gov In one study, novel esters of 2,6-dichloroisonicotinic acid were synthesized and shown to significantly increase the production of the bioactive compound taxuyunnanine C in Taxus chinensis cell cultures, demonstrating their potential as advanced agrochemical agents. nih.gov This highlights a clear application pathway for compounds with the 2,6-dichloroisonicotinate core.
Data Tables
Table 1: Physicochemical Properties of a Related Halogenated Pyridine
Specific experimental data for this compound is not widely published. The table below provides data for a structurally similar compound, 2,6-Dichloro-3-methylpyridine, to illustrate typical properties for this class of molecules.
| Property | Value | Source |
| Compound Name | 2,6-Dichloro-3-methylpyridine | fishersci.canih.gov |
| Molecular Formula | C₆H₅Cl₂N | fishersci.canih.gov |
| Molecular Weight | 162.01 g/mol | fishersci.canih.gov |
| Appearance | Solid (likely white or off-white) | pipzine-chem.com |
| Solubility in Water | Slightly soluble | fishersci.ca |
| Primary Use | Intermediate in organic synthesis, pharmaceuticals, agrochemicals | fishersci.ca |
Table 2: Examples of Bioactive Pyridine-Based Compounds
| Compound Name | Classification | Primary Application/Significance | Source |
| Nicotinamide | Natural Product (Vitamin B3) | Essential human nutrient involved in metabolic processes | lifechemicals.com |
| Papaverine | Natural Product (Alkaloid) | Vasodilator and muscle relaxant | lifechemicals.com |
| Torasemide | FDA-Approved Drug | Antihypertensive (diuretic) | lifechemicals.com |
| Pyridostigmine | FDA-Approved Drug | Treatment of myasthenia gravis | lifechemicals.com |
| Vismodegib | FDA-Approved Drug | Anti-carcinoma agent | lifechemicals.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,6-dichloro-3-hydroxypyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c1-13-7(12)3-2-4(8)10-6(9)5(3)11/h2,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIPJTCWJOTXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80709988 | |
| Record name | Methyl 2,6-dichloro-3-hydroxypyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80709988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185422-98-4 | |
| Record name | Methyl 2,6-dichloro-3-hydroxypyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80709988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 2,6 Dichloro 3 Hydroxyisonicotinate
Retrosynthetic Analysis of the Methyl 2,6-dichloro-3-hydroxyisonicotinate Scaffold
A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The most straightforward initial disconnection is the ester linkage, leading back to 2,6-dichloro-3-hydroxyisonicotinic acid and methanol (B129727). This simplifies the target to the core heterocyclic acid.
Further disconnection of the pyridine (B92270) ring itself suggests two main strategies:
Pyridine Ring Functionalization: This approach starts with a pre-formed, simpler pyridine ring, followed by the sequential and regioselective introduction of the chloro, hydroxyl, and carboxyl groups. For instance, one could envision starting from a 3-hydroxypyridine (B118123) derivative and performing selective chlorinations and carboxylation.
Pyridine Ring Construction: This strategy involves building the substituted pyridine ring from acyclic precursors through a condensation reaction. baranlab.orgacsgcipr.org This approach would involve combining fragments that already contain the necessary carbon and nitrogen atoms and some of the required functional groups, followed by cyclization and aromatization. Common methods include variations of the Hantzsch pyridine synthesis or other multicomponent reactions. beilstein-journals.orgyoutube.com
These primary disconnections form the basis for the classical and emerging synthetic routes discussed in the following sections.
Classical Synthetic Routes and Multi-step Approaches to this compound
The construction of the pyridine ring from acyclic precursors is a cornerstone of heterocyclic chemistry. acsgcipr.org The Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of an aldehyde, ammonia, and two equivalents of a 1,3-dicarbonyl compound, is a classic example. beilstein-journals.org While the traditional Hantzsch synthesis produces symmetrical pyridines, modifications using an amino-enone or aminonitrile with a 1,3-dicarbonyl moiety can yield unsymmetrical products. beilstein-journals.org
For a target like this compound, a modified condensation approach would be necessary. One could hypothetically use precursors that already contain halogen or hydroxyl functionalities to build a dihydropyridine intermediate, which would then be oxidized to the aromatic pyridine. However, the instability of some of the required precursors and potential side reactions often complicate these routes. An alternative involves the condensation of 1,5-dicarbonyl compounds with ammonia, which is a versatile method for creating substituted pyridines. baranlab.orgbeilstein-journals.org
Introducing substituents onto a pre-existing pyridine ring requires careful control of regioselectivity. Pyridine is an electron-deficient heterocycle, making electrophilic aromatic substitution challenging. youtube.comyoutube.com
Halogenation: The direct chlorination of pyridine often requires harsh conditions and can lead to mixtures of products. youtube.com The presence of an activating group, such as a hydroxyl or amino group, can facilitate electrophilic halogenation and direct the incoming electrophile. For instance, pyridines with electron-donating substituents are more readily halogenated. youtube.com Achieving the desired 2,6-dichloro substitution pattern on a 3-hydroxypyridine core is challenging due to the directing effects of the substituents. Radical halogenation can sometimes offer different regioselectivity compared to ionic pathways. youtube.com
Hydroxylation: The direct hydroxylation of a pyridine ring is often difficult. A more common strategy involves the synthesis of a pyridine N-oxide, which can then undergo rearrangement or nucleophilic substitution to introduce a hydroxyl group. Another approach is enzymatic hydroxylation. For example, specific bacterial strains have been shown to regioselectively hydroxylate pyridine carboxylic acids at the C2 position. nih.gov Such a biotransformation could potentially be applied to a 6-chloronicotinic acid derivative to install the hydroxyl group at the adjacent position.
The final step in many synthetic routes to the target molecule would be the esterification of the carboxylic acid group at the C-4 position.
Fischer Esterification: This is a classic method involving the reaction of the carboxylic acid (2,6-dichloro-3-hydroxyisonicotinic acid) with methanol in the presence of a strong acid catalyst like sulfuric acid. researchgate.net
Activation of the Carboxylic Acid: When direct esterification is not efficient, the carboxylic acid can be converted to a more reactive derivative. A common method is the conversion to an acyl chloride using thionyl chloride (SOCl₂), which can then be reacted with methanol. researchgate.netmdpi.com The use of thionyl chloride with a catalytic amount of DMF is a standard procedure for generating acyl chlorides from pyridinecarboxylic acids. mdpi.com These acyl chlorides, often isolated as hydrochloride salts, react readily with alcohols in the presence of a base like triethylamine (B128534) to yield the desired esters. mdpi.comresearchgate.net
A practical route for a related compound involved the conversion of a 3-trifluoromethyl group into a methoxycarbonyl group by treatment with sodium methoxide (B1231860) followed by acid hydrolysis, demonstrating a key functional group interconversion. nih.gov
The table below summarizes common methods for the esterification of isonicotinic acid derivatives.
| Method | Reagents | Conditions | Reference(s) |
| Fischer Esterification | Methanol, Conc. H₂SO₄ | Heat for several hours | researchgate.net |
| Via Acyl Chloride | 1. SOCl₂, cat. DMF2. Methanol, Triethylamine | 1. Room Temperature2. Varies | mdpi.comresearchgate.net |
| From Trifluoromethyl Group | Sodium Methoxide, then Acid Hydrolysis | Varies | nih.gov |
Emerging Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry has seen a surge in the use of catalytic methods, which often provide more efficient and selective routes to complex molecules compared to classical approaches.
Transition metal catalysis has revolutionized the synthesis of substituted pyridines. nih.gov These methods often rely on the direct functionalization of C-H bonds or cross-coupling reactions, avoiding the need for lengthy de novo ring synthesis. thieme-connect.comzenodo.org
C-H Functionalization: Catalysts based on rhodium, palladium, copper, and other transition metals can activate C-H bonds on a pyridine ring, allowing for the direct introduction of new substituents. nih.govacs.orgresearchgate.net For example, rhodium-catalyzed reactions can achieve regioselective synthesis of pyridines from alkenes and α,β-unsaturated oximes. researchgate.net While direct application to the target molecule is not documented, these principles could be adapted. For instance, a C-H activation strategy could be envisioned to introduce the chloro or hydroxyl groups onto a simpler pyridine scaffold with high regioselectivity, potentially guided by a directing group. acs.org
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. While typically used for arylation or alkylation, these methods could be part of a strategy to build the substituted pyridine core. For example, a suitably functionalized dihalopyridine could undergo a coupling reaction to introduce another substituent before subsequent functionalization. The development of copper-catalyzed oxidative coupling reactions also provides a flexible and facile route to polysubstituted pyridines from readily available starting materials like oxime acetates. acs.org These emerging catalytic systems offer the potential for more convergent and atom-economical syntheses of complex targets like this compound. acs.org
Organocatalytic Methodologies for Stereoselective Synthesis
The application of organocatalysis to the synthesis of pyridine derivatives has emerged as a powerful strategy, offering a metal-free alternative to traditional methods. While no specific organocatalytic method for the direct stereoselective synthesis of the achiral molecule this compound has been documented, the principles of organocatalysis can be applied to key steps in its hypothetical synthesis, particularly in controlling regioselectivity during the functionalization of the pyridine core.
The molecule itself, this compound, does not possess a stereocenter, making a discussion of enantioselective or diastereoselective synthesis moot. However, the term "stereoselective" can be interpreted in a broader sense to include regioselective control, which is a critical aspect of synthesizing polysubstituted pyridines.
One potential organocatalytic approach for a key transformation, the hydroxylation of a dichlorinated pyridine precursor, could be inspired by the organocatalytic meta-C-H hydroxylation of azaarene N-oxides. A study has demonstrated a thermodynamically driven cyclizative rearrangement that achieves highly site-specific meta-hydroxylation of azaarenes with excellent chemoselectivity nih.gov. This process utilizes a nitrilium ion, generated in situ from N-methylacetamide and oxalyl chloride, as an efficient catalyst for a 1,3-oxygen transfer on azaarene 1-oxides, leading to the corresponding 3-hydroxylated derivatives nih.gov. This method is noted for its broad substrate scope, high yields, and use of an inexpensive catalyst system, making it a potentially adaptable strategy for the introduction of the hydroxyl group at the C-3 position of a 2,6-dichloroisonicotinate precursor.
Another area where organocatalysis could be envisioned is in the construction of the pyridine ring itself. While many pyridine syntheses are metal-catalyzed, organocatalytic versions of classical reactions like the Hantzsch pyridine synthesis are known, although their application to such a highly substituted and electronically demanding target as this compound would require significant methodological development.
It is important to note that while these organocatalytic methodologies offer promising avenues for research, their direct application to the synthesis of this compound remains a topic for future investigation.
Green Chemistry Principles Applied to the Synthesis of this compound
The integration of green chemistry principles into the synthesis of fine chemicals is a critical aspect of modern process development, aiming to reduce environmental impact and improve efficiency. The synthesis of this compound can be analyzed through the lens of green chemistry, focusing on solvent use and atom economy.
A significant contributor to the environmental footprint of chemical processes is the use of volatile and often hazardous organic solvents. The development of solvent-free reaction conditions or the substitution of traditional solvents with more environmentally benign alternatives are key tenets of green chemistry rasayanjournal.co.innih.govresearchgate.net.
For the synthesis of a chlorinated pyridine derivative like this compound, a key step is the chlorination of a hydroxypyridine precursor. Traditional chlorination procedures often utilize a large excess of phosphorus oxychloride (POCl₃) as both the reagent and the solvent. Recent advancements have demonstrated the feasibility of a solvent-free chlorination of various hydroxy-heterocycles, including hydroxypyridines, using an equimolar amount of POCl₃ dntb.gov.uamdpi.comsemanticscholar.orgdoaj.orgresearchgate.net. This method involves heating the substrate with one equivalent of POCl₃ and a base, such as pyridine, in a sealed reactor dntb.gov.uamdpi.com. This approach significantly reduces the amount of corrosive and hazardous waste associated with excess POCl₃.
The table below summarizes a comparison between conventional and a solvent-free chlorination approach.
| Feature | Conventional Chlorination | Solvent-Free Chlorination |
| Reagent | Excess POCl₃ | Equimolar POCl₃ |
| Solvent | POCl₃ (acts as solvent) | None |
| Byproducts | Large amounts of acidic waste | Reduced acidic waste |
| Work-up | Difficult quenching of excess reagent | Simpler work-up |
The esterification of the carboxylic acid group to form the final methyl ester could also be performed under greener conditions. While classic Fischer esterification uses an excess of alcohol as the solvent, alternative methods such as using solid acid catalysts or enzymatic catalysis in benign solvents can reduce the environmental impact.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product primescholars.comscholarscentral.comjocpr.com. Syntheses with high atom economy are inherently waste-minimizing. The industrial production of nicotinic acid, a related pyridine carboxylic acid, has historically been criticized for its low atom economy, particularly when using strong oxidizing agents like CrO₃, which generates significant inorganic waste nih.gov.
A hypothetical synthesis of this compound would likely start from a more readily available precursor. For instance, the synthesis of 2,6-dichloroisonicotinic acid has been reported from citrazinic acid sarex.com. The subsequent steps of hydroxylation and esterification would need to be designed with atom economy in mind.
Modern synthetic methods that focus on C-H activation and functionalization are inherently more atom-economical than classical methods that rely on pre-functionalized starting materials and protecting group chemistry. While direct C-H chlorination and hydroxylation of the pyridine ring at the desired positions in a single step is a significant challenge, research into such transformations is ongoing.
Chemical Reactivity and Transformations of Methyl 2,6 Dichloro 3 Hydroxyisonicotinate
Reactivity at the Halogen Centers of Methyl 2,6-dichloro-3-hydroxyisonicotinate
The presence of two chlorine atoms on the electron-deficient pyridine (B92270) ring renders the 2- and 6-positions susceptible to nucleophilic attack and palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is significantly influenced by the electronic and steric effects of the substituents at the 3- and 4-positions, namely the hydroxyl and methyl ester groups.
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyridine core of this compound. The electron-withdrawing nature of the pyridine nitrogen and the ester group, combined with the presence of good leaving groups (chloride ions), facilitates the attack of nucleophiles at the C2 and C6 positions.
The regioselectivity of SNAr reactions on 2,6-dichloropyridines is a subject of considerable interest. For 3-substituted 2,6-dichloropyridines, the nature of the substituent at the 3-position plays a crucial role in directing the incoming nucleophile. A study on the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine revealed that the regioselectivity is correlated with the steric properties of the 3-substituent. researchgate.net Bulky substituents at the 3-position tend to direct the nucleophile to the less sterically hindered 6-position. researchgate.net In the case of this compound, the hydroxyl group is relatively small, which might suggest a less pronounced steric directing effect.
Furthermore, the solvent can dramatically influence the regioselectivity. For instance, the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine showed a high preference for substitution at the 2-position in dichloromethane, while in dimethyl sulfoxide, the selectivity shifted towards the 6-position. researchgate.net This solvent-dependent regioselectivity is attributed to the solvent's ability to act as a hydrogen-bond acceptor. researchgate.net
| Nucleophile | 3-Substituent | Solvent | Major Product (Position of Substitution) |
| 1-Methylpiperazine | -COOCH3 | Dichloromethane | 2-isomer researchgate.net |
| 1-Methylpiperazine | -COOCH3 | Dimethyl sulfoxide | 6-isomer researchgate.net |
| 1-Methylpiperazine | -CN | Acetonitrile | 6-isomer researchgate.net |
| 1-Methylpiperazine | -CONH2 | Acetonitrile | 2-isomer researchgate.net |
This table illustrates the influence of substituents and solvents on the regioselectivity of nucleophilic aromatic substitution on 3-substituted 2,6-dichloropyridines.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they are widely applied to functionalize halogenated pyridines.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with a halide. For 2,6-dichloropyridines, the site-selectivity of the Suzuki-Miyaura coupling can be controlled by the choice of catalyst and the nature of the substituent at the 3-position. For example, a trifluoromethyl group at the 3-position of 2,6-dichloropyridine directs the Suzuki coupling to the C2 position. rsc.org Conversely, a carboxylic acid group at C3 can promote reaction at either C6 or C2 depending on the specific palladium catalyst and reaction conditions used. rsc.org Given that this compound possesses both a hydroxyl and a methoxycarbonyl group, the outcome of a Suzuki coupling would likely be sensitive to the chosen catalytic system. It is generally challenging to invert the conventional site preference for reaction at the C-X bond adjacent to the nitrogen in dihalogenated N-heteroarenes. nih.gov
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgwikipedia.org This reaction is a valuable method for the synthesis of alkynylpyridines. The chemoselective Sonogashira coupling of polyhalogenated pyridines has been demonstrated. For instance, 3,5-dibromo-2,6-dichloropyridine can be selectively alkynylated at different positions by carefully controlling the reaction conditions. rsc.org This suggests that selective mono- or di-alkynylation of this compound could be achievable.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the formation of C-N bonds by coupling amines with aryl halides. wikipedia.orgacsgcipr.orglibretexts.org The reaction has been successfully applied to dichloropyridines. The choice of phosphine ligand is crucial for the efficiency and selectivity of the Buchwald-Hartwig amination. For instance, sterically hindered biaryl phosphine ligands like XPhos have been shown to be effective for the amination of aryl chlorides. tcichemicals.com
| Coupling Reaction | Reactants | Catalyst/Ligand | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2/PPh3 | Aryl-substituted pyridine rsc.org |
| Sonogashira | Terminal alkyne | Pd(PPh3)4/CuI | Alkynyl-substituted pyridine researchgate.net |
| Buchwald-Hartwig | Amine | Pd(dba)2/XPhos | Amino-substituted pyridine tcichemicals.com |
This table provides a general overview of palladium-catalyzed cross-coupling reactions applicable to dichloropyridines.
Transformations Involving the Hydroxyl Group
The hydroxyl group at the 3-position of this compound is a key functional handle that can undergo a variety of transformations, including alkylation, acylation, and participation in tautomeric equilibria.
The hydroxyl group can be readily converted to an ether or an ester through O-alkylation and O-acylation, respectively. These reactions are typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide, which then reacts with an alkyl halide or an acyl chloride.
O-Alkylation: The alkylation of hydroxypyridines can lead to either N- or O-alkylation products, depending on the reaction conditions and the position of the hydroxyl group. For 3-hydroxypyridine (B118123), O-alkylation is generally favored. researchgate.net For instance, the reaction of 3-hydroxypyridine with epoxides in the presence of a Lewis acid catalyst yields the corresponding O-alkylated products. researchgate.net
O-Acylation: O-acylation of the hydroxyl group can be achieved using standard acylation methods, such as reaction with an acid anhydride or an acyl chloride in the presence of a base like pyridine. nih.gov The resulting ester can serve as a protecting group or modify the electronic properties of the molecule.
3-Hydroxypyridines can exist in a tautomeric equilibrium with their corresponding pyridone (or zwitterionic) forms. acs.orgdergipark.org.tr In the case of this compound, the enol (hydroxyl) form is in equilibrium with the keto (pyridone) form. The position of this equilibrium is highly dependent on the solvent. In aqueous solutions, the zwitterionic keto form of 3-hydroxypyridine is significantly stabilized by hydrogen bonding. dergipark.org.tr
The tautomeric equilibrium has a profound influence on the reactivity of the molecule. The enol form behaves as a phenol, undergoing electrophilic substitution on the ring and reactions at the hydroxyl group. The keto form, on the other hand, has a different reactivity profile, with the nitrogen atom being more nucleophilic. This differential reactivity of the tautomers can be exploited to control the outcome of chemical reactions.
The hydroxyl group of this compound can participate in both electrophilic and nucleophilic reactions. As a nucleophile, the oxygen atom can attack electrophiles, as seen in O-alkylation and O-acylation reactions.
Conversely, the hydroxyl group can be converted into a good leaving group to facilitate nucleophilic substitution at the C3 position. This can be achieved by converting the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate. The resulting sulfonate is an excellent leaving group and can be displaced by a variety of nucleophiles.
Furthermore, the aromatic hydroxyl group of 3-hydroxypyridine itself is generally not displaced in reactions with strong acids, where protonation of the pyridine nitrogen is the preferred reaction pathway. dergipark.org.tr
Modifications of the Ester Moiety
The methyl ester group in this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives. The primary transformations of this moiety are hydrolysis to the corresponding carboxylic acid and transesterification with different alcohols.
Hydrolysis to Carboxylic Acid Derivatives
The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 2,6-dichloro-3-hydroxyisonicotinic acid, can be achieved under both acidic and basic conditions. The choice of catalyst influences the reaction mechanism and conditions.
Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) ion. Subsequent acidification of the resulting carboxylate salt yields the carboxylic acid. Alkaline catalysts are efficient for this transformation.
Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, methanol (B129727) is eliminated, yielding the carboxylic acid.
Table 1: Conditions for the Hydrolysis of Methyl Pyridinecarboxylates
| Catalyst Type | Reagents | General Conditions | Product |
| Basic | NaOH or KOH in an aqueous or alcoholic solution | Room temperature to reflux | Carboxylate salt (acidified to yield carboxylic acid) |
| Acidic | H₂SO₄ or HCl in aqueous solution | Reflux | Carboxylic acid |
This table presents generalized conditions for the hydrolysis of methyl pyridinecarboxylates, which are applicable to this compound.
Transesterification Reactions with Various Alcohols
Transesterification is a process where the methyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either acids or bases. The equilibrium of the reaction can be shifted towards the product side by using a large excess of the reactant alcohol or by removing the methanol that is formed.
Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. In contrast, base-catalyzed transesterification involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks the ester carbonyl.
The efficiency of transesterification can be influenced by the nature of the alcohol and the catalyst used. For instance, studies on the transesterification of oils have shown that basic catalysts like sodium hydroxide and potassium hydroxide are highly effective.
Table 2: Catalysts for Transesterification Reactions
| Catalyst Type | Examples |
| Homogeneous Basic Catalysts | NaOH, KOH, NaOCH₃, KOCH₃ |
| Homogeneous Acidic Catalysts | H₂SO₄, HCl |
| Heterogeneous Catalysts | Metal oxides, zeolites |
This table provides examples of catalysts commonly used in transesterification reactions, which can be applied to this compound.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. This deactivation is further enhanced by the two chloro substituents on the ring of this compound. Moreover, under the acidic conditions often required for these reactions, the pyridine nitrogen is protonated, which further deactivates the ring. wikipedia.org
However, the presence of the activating hydroxyl group at the 3-position can partially counteract the deactivating effects of the nitrogen and the chloro groups. In general, activating substituents on an aromatic ring direct incoming electrophiles to the ortho and para positions. libretexts.orglumenlearning.com In the case of this compound, the positions ortho (C2 and C4) and para (C6) to the hydroxyl group are already substituted. Therefore, electrophilic substitution is highly unlikely to occur on the pyridine ring of this compound. Direct electrophilic substitution on pyridine itself is nearly impossible under standard conditions. wikipedia.org
Chemo- and Regioselectivity Control in Derivatization Reactions of this compound
Controlling the chemo- and regioselectivity in the derivatization of a polyfunctional molecule like this compound is crucial for synthesizing specific target compounds. The molecule presents several reactive sites: the two chloro atoms, the hydroxyl group, and the ester group.
The two chlorine atoms at positions 2 and 6 are susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of these positions is influenced by the electronic effects of the other substituents. Electron-withdrawing groups generally activate the ortho and para positions for nucleophilic attack. In the case of 2,6-dichloro-3-nitropyridine, nucleophilic substitution is favored at the 2-position, which is ortho to the strongly electron-withdrawing nitro group. stackexchange.com This suggests that the electronic nature of the substituents plays a key role in directing incoming nucleophiles.
The hydroxyl group can undergo O-alkylation or O-acylation. The ester group can be hydrolyzed or transesterified as discussed previously. The challenge in derivatization lies in selectively targeting one functional group while leaving the others intact.
Controlling the outcome of a reaction can be achieved by carefully selecting the reaction conditions, such as the nature of the reagent, solvent, temperature, and catalyst. For example, in nucleophilic substitution reactions on dichloropyridines, the regioselectivity can be influenced by the steric hindrance of the incoming nucleophile and the electronic properties of the substituents on the pyridine ring.
Table 3: Potential Sites for Derivatization and Influencing Factors
| Reactive Site | Type of Reaction | Influencing Factors |
| C2 and C6 positions | Nucleophilic Aromatic Substitution | Electronic effects of substituents, nature of the nucleophile, solvent, temperature |
| Hydroxyl group | O-alkylation, O-acylation | Nature of the electrophile, base, solvent |
| Ester group | Hydrolysis, Transesterification | pH (acidic or basic catalysis), nature of the alcohol (for transesterification) |
This table summarizes the potential reactive sites on this compound and the factors that can be manipulated to control the chemo- and regioselectivity of its derivatization.
Structural and Electronic Properties of Methyl 2,6 Dichloro 3 Hydroxyisonicotinate: Advanced Spectroscopic and Diffraction Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution and the solid state.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond connectivity information. sdsu.eduyoutube.comcolumbia.eduemerypharma.com
COSY experiments would reveal the coupling relationships between protons on the pyridine (B92270) ring and potentially the methyl group of the ester.
HSQC would correlate the proton signals directly to the carbon atoms they are attached to, confirming the assignment of the methoxy (B1213986) group and the proton on the pyridine ring. columbia.edu
A comprehensive search of scientific literature did not yield any published 2D NMR data specifically for Methyl 2,6-dichloro-3-hydroxyisonicotinate. Such studies would be invaluable for a definitive structural assignment.
Solid-State NMR Investigations for Polymorphs and Conformational Analysis
Solid-state NMR (ssNMR) spectroscopy provides insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. acs.orgnih.gov It is particularly useful for identifying the presence of different polymorphs (different crystal packing arrangements) or conformers (different spatial arrangements of atoms).
For this compound, ssNMR could be used to:
Determine the number of unique molecules in the asymmetric unit of the crystal.
Analyze the effects of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, on the chemical shifts.
Characterize any conformational differences in the orientation of the ester group relative to the pyridine ring in the solid state compared to in solution.
Currently, there are no available solid-state NMR studies for this compound in the public domain.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Dynamics
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe the vibrational modes of a molecule. nih.govnih.govnih.gov The resulting spectra serve as a molecular "fingerprint."
For this compound, one would expect to observe characteristic vibrational bands corresponding to:
O-H stretching of the hydroxyl group.
C=O stretching of the ester carbonyl group.
C-O stretching of the ester.
C=C and C=N stretching of the pyridine ring.
C-Cl stretching modes.
A detailed analysis of these bands, aided by computational chemistry, could provide information on hydrogen bonding and molecular conformation. researchgate.net However, specific IR and Raman spectral data and their assignments for this compound have not been reported in the reviewed literature.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. Tandem mass spectrometry (MS/MS) experiments further allow for the study of fragmentation pathways, providing additional structural information. researchgate.netnih.govresearchgate.netnih.govchemrxiv.org
For this compound (C₇H₅Cl₂NO₃), the expected exact mass can be calculated. HRMS analysis would confirm this mass with high precision. Fragmentation studies would likely reveal characteristic losses, such as the loss of the methoxy group, the carbonyl group, and chlorine atoms, which would help to piece together the molecular structure.
A search for published high-resolution mass spectrometry data and detailed fragmentation analysis for this compound was unsuccessful.
X-ray Diffraction Studies of Crystalline this compound
X-ray diffraction of a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and details of intermolecular interactions. nih.govnih.gov
Determination of Molecular Conformation and Bond Parameters in the Solid State
A crystal structure analysis of this compound would provide:
The precise geometry of the pyridine ring and its substituents.
The conformation of the methyl ester group relative to the ring.
The details of the intermolecular hydrogen bonding network involving the hydroxyl group and the ester or nitrogen atoms.
Information on any π-π stacking interactions between the pyridine rings. nih.gov
Such data is fundamental for understanding the solid-state properties of the compound and for computational modeling. Unfortunately, no crystallographic data for this compound is available in the Cambridge Structural Database (CSD) or other public repositories based on the conducted searches.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
A comprehensive analysis of the crystal structure of this compound is currently precluded by the absence of published crystallographic data for this specific compound. Detailed experimental determination of the solid-state architecture, including unit cell parameters, space group, and atomic coordinates, through techniques such as single-crystal X-ray diffraction, has not been reported in the surveyed scientific literature.
However, valuable insights into the potential crystal packing and intermolecular interactions can be inferred from the analysis of structurally related compounds. The molecular structure of this compound features several key functional groups that are known to participate in significant intermolecular forces: a hydroxyl group (-OH), a methyl ester group (-COOCH₃), and two chlorine atoms (-Cl) attached to a pyridine ring. These groups are predisposed to forming a network of hydrogen bonds and halogen bonds, which would be expected to be the dominant forces governing the crystal packing.
Halogen Bonding: The presence of two chlorine atoms on the pyridine ring introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile, such as a lone pair on a nitrogen or oxygen atom. In the crystal packing of related chlorinated compounds like (E)-Methyl 2,6-dichloro-N-cyanobenzimidate, intermolecular Cl···Cl interactions with a distance of 3.490 (2) Å have been observed, indicating the role of halogen-halogen interactions in stabilizing the crystal lattice. nih.gov Furthermore, the analysis of chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate reveals halogen bonds between a chlorine atom and a carbonyl oxygen, which contribute to a three-dimensional network. nih.gov It is therefore plausible that in the crystal structure of this compound, C-Cl···O or C-Cl···N halogen bonds, as well as Cl···Cl interactions, could be present.
The interplay between these hydrogen and halogen bonds would likely result in a complex and robust three-dimensional network, defining the packing efficiency and polymorphic stability of the solid state. The specific geometry and hierarchy of these interactions can only be definitively determined through experimental crystallographic studies.
| Interaction Type | Potential Donor | Potential Acceptor | Expected Role in Crystal Packing |
| Hydrogen Bonding | Hydroxyl group (-OH) | Pyridine Nitrogen, Carbonyl Oxygen, Hydroxyl Oxygen | Formation of chains, dimers, or sheets, significantly influencing the supramolecular architecture. |
| Halogen Bonding | Chlorine atoms (-Cl) | Pyridine Nitrogen, Carbonyl Oxygen, Hydroxyl Oxygen, Chlorine atoms | Directional interactions contributing to the stability and dimensionality of the crystal lattice. |
Methyl 2,6 Dichloro 3 Hydroxyisonicotinate As a Pivotal Intermediate in Organic Synthesis
Utilization in the Synthesis of Complex Heterocyclic Scaffolds
The densely functionalized core of Methyl 2,6-dichloro-3-hydroxyisonicotinate offers multiple reaction sites for the construction of fused and complex heterocyclic systems. The two chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic substitution, a cornerstone of pyridine (B92270) chemistry. This allows for the stepwise or simultaneous introduction of various nucleophiles, leading to the formation of new rings. For instance, reaction with binucleophiles such as diamines, diols, or dithiols could pave the way for the synthesis of tricyclic systems incorporating pyrimidine, diazepine, or other heterocyclic moieties fused to the pyridine ring.
The hydroxyl group at the 3-position, in concert with the ester at the 4-position, provides another avenue for cyclization. Intramolecular reactions, potentially after modification of the ester or hydroxyl group, could lead to the formation of furo[3,2-c]pyridines or other related oxygen-containing heterocycles. The reactivity of the pyridine nitrogen further expands the possibilities for annulation reactions, including the formation of pyridinium (B92312) ylides and subsequent cycloadditions.
Table 1: Potential Cyclization Reactions for the Synthesis of Heterocyclic Scaffolds
| Reactant(s) | Potential Heterocyclic Product | Reaction Type |
| Diamines (e.g., ethylenediamine) | Dihydropyrimido[4,5-c]pyridines | Nucleophilic Aromatic Substitution |
| Amino alcohols (e.g., ethanolamine) | Oxazino[4,5-c]pyridines | Nucleophilic Aromatic Substitution |
| Hydrazine derivatives | Pyridazino[4,5-c]pyridines | Nucleophilic Aromatic Substitution |
| Guanidine | Pteridine derivatives | Condensation/Cyclization |
Role as a Precursor for Advanced Organic Building Blocks
The strategic modification of the functional groups on this compound can transform it into a variety of advanced organic building blocks. The chlorine atoms are prime candidates for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions would enable the introduction of aryl, heteroaryl, or alkynyl groups at the 2 and 6 positions, generating highly decorated pyridine cores that are valuable in medicinal chemistry and materials science.
The hydroxyl group can be readily converted into other functionalities. For example, etherification could introduce a range of alkoxy groups, while conversion to a triflate would provide an excellent leaving group for further cross-coupling reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides, esters, or other acid derivatives, further expanding the diversity of accessible building blocks.
Table 2: Potential Transformations into Advanced Building Blocks
| Reagent(s) | Transformation | Resulting Functional Group |
| Arylboronic acid, Pd catalyst | Suzuki Coupling | Aryl group |
| Organostannane, Pd catalyst | Stille Coupling | Alkyl, alkenyl, or aryl group |
| Terminal alkyne, Pd/Cu catalyst | Sonogashira Coupling | Alkynyl group |
| Alkyl halide, base | Williamson Ether Synthesis | Ether |
| Triflic anhydride, base | Triflation | Triflate |
| LiOH, then H+ | Saponification | Carboxylic acid |
Strategic Incorporation into Divergent Synthetic Pathways for Libraries of Molecules
The concept of divergent synthesis, where a common intermediate is used to generate a library of structurally diverse compounds, is a powerful tool in drug discovery. This compound is an ideal starting point for such strategies. The differential reactivity of the two chlorine atoms, the hydroxyl group, and the ester allows for a programmed, stepwise functionalization.
A potential divergent pathway could begin with the selective substitution of one chlorine atom, followed by modification of the hydroxyl or ester group. The second chlorine atom could then be substituted, leading to a wide array of products from a single starting material. This approach, amenable to automated parallel synthesis, would allow for the rapid generation of a library of substituted pyridines for high-throughput screening.
Stereochemical Control and Asymmetric Synthesis using this compound Derivatives
While this compound itself is achiral, its derivatives can be employed in asymmetric synthesis. The introduction of a chiral auxiliary to the molecule, for example, by forming a chiral ester or ether, could direct the stereochemical outcome of subsequent reactions. For instance, a chiral group attached to the 3-hydroxy position could influence the facial selectivity of reactions at the pyridine ring or at substituents introduced at the 2 or 6 positions.
Furthermore, the development of chiral catalysts for the enantioselective substitution of the chlorine atoms would be a significant advancement. A chiral palladium or copper catalyst, for example, could potentially differentiate between the two enantiotopic faces of a prochiral nucleophile attacking the pyridine ring, leading to the formation of enantioenriched products. The synthesis of chiral atropisomeric biaryl compounds through stereoselective Suzuki coupling at the 2- or 6-position is another intriguing possibility.
Theoretical and Computational Investigations of Methyl 2,6 Dichloro 3 Hydroxyisonicotinate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. liverpool.ac.ukresearchgate.net Unlike traditional methods that rely on complex wavefunctions, DFT is based on the principle that the energy of a molecule can be determined from its electron density. wikipedia.org This approach offers a good balance between computational cost and accuracy, making it a popular tool in modern computational chemistry. wikipedia.org For Methyl 2,6-dichloro-3-hydroxyisonicotinate, DFT calculations would provide fundamental insights into its stability and chemical behavior.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comresearchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net
The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular stability. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive. researchgate.net For this compound, FMO analysis would pinpoint the regions of the molecule most likely to participate in chemical reactions.
Table 1: Exemplary Frontier Molecular Orbital Data from a DFT Calculation (Note: The following data is illustrative and represents the type of results a DFT calculation would yield.)
| Orbital | Energy (eV) | Description |
| HOMO | -6.85 | Indicates regions with high electron density, likely sites for electrophilic attack. Primarily localized on the pyridine (B92270) ring and hydroxyl oxygen. |
| LUMO | -2.15 | Indicates regions susceptible to nucleophilic attack. Primarily localized on the pyridine ring carbons and the carbonyl carbon of the ester group. |
| HOMO-LUMO Gap | 4.70 | Suggests moderate kinetic stability. |
Electrostatic Potential Maps and Reactivity Descriptors
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. wikipedia.orgdntb.gov.ua It is calculated by placing a positive point charge at various locations around the molecule and calculating the energy of interaction. The resulting surface is color-coded: red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). dntb.gov.ua Green and yellow areas represent regions of neutral or intermediate potential. The MEP map for this compound would highlight the electron-rich oxygen atoms of the hydroxyl and ester groups (red) and the electron-deficient hydrogen of the hydroxyl group (blue).
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω): A measure of the ability to accept electrons.
These descriptors would be calculated to provide a quantitative assessment of the reactivity of this compound.
Conformational Analysis and Energy Minima via Molecular Mechanics and Quantum Chemical Methods
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has rotatable bonds in its methyl ester group and a hydroxyl group, multiple conformers can exist.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations can accurately predict various spectroscopic parameters, providing a powerful tool for structure elucidation and interpretation of experimental data.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach are used to calculate the magnetic shielding tensors for each nucleus. liverpool.ac.uk The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.netmdpi.com These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.
Vibrational Frequencies: The same DFT calculations used for geometry optimization can also compute the vibrational frequencies corresponding to the normal modes of the molecule. researchgate.net These theoretical frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. Comparing the calculated frequencies with experimental spectra helps in assigning the vibrational modes to specific functional groups and bond movements, such as the C=O stretch of the ester, the O-H stretch of the hydroxyl group, and the C-Cl stretches. nih.gov
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is for illustrative purposes only.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (C-Cl) | 148.5 |
| C3 (C-OH) | 155.2 |
| C4 (C-COOCH₃) | 120.1 |
| C5 (C-H) | 115.8 |
| C6 (C-Cl) | 147.9 |
| Carbonyl C (C=O) | 164.3 |
| Methyl C (-OCH₃) | 52.7 |
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.net An MD simulation calculates the trajectory of each atom in a system by solving Newton's equations of motion, providing a detailed view of the molecule's dynamic behavior.
For this compound, MD simulations would be particularly useful for understanding its behavior in a solution. By placing the molecule in a simulated box of solvent molecules (e.g., water, ethanol), one can study:
Solvent Effects: How the solvent molecules arrange around the solute and how this solvation shell affects the solute's conformation and reactivity. nih.gov
Dynamic Behavior: The flexibility of the molecule, including the rotation of its side groups and vibrations of its bonds, in a realistic environment.
Interaction Energies: The strength of interactions, such as hydrogen bonds, between the solute and the solvent molecules.
These simulations provide insights that are not accessible from static, gas-phase calculations and are crucial for understanding the molecule's properties in a real-world chemical or biological context.
Quantitative Structure-Activity Relationship (QSAR) Studies: Theoretical Frameworks for Interaction Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with their biological activity or a physical property. dntb.gov.ua The fundamental principle is that the structural features of a molecule, encoded as numerical values called "descriptors," determine its activity.
A theoretical QSAR framework for this compound would involve:
Descriptor Calculation: Calculating a wide range of molecular descriptors for the compound. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges from DFT calculations).
Model Building: If a set of similar molecules with known activities were available, a mathematical model would be built using statistical methods (like multiple linear regression or machine learning) to find the best correlation between the descriptors and the activity.
Mechanistic Investigations of Biological Interactions of this compound
Following a comprehensive and systematic search of scientific databases and scholarly publications, it has been determined that there is no publicly available research data concerning the mechanistic biological interactions of the chemical compound This compound .
Extensive searches were conducted to locate studies pertaining to the specific areas outlined in the requested article structure. These targeted searches included:
Mechanistic Investigations of Biological Interactions of Methyl 2,6 Dichloro 3 Hydroxyisonicotinate
Structural Basis of Interactions:There are no published co-crystallography or advanced NMR titration studies for Methyl 2,6-dichloro-3-hydroxyisonicotinate or its immediate derivatives that would elucidate the structural basis of its molecular recognition with any biological target.
Broader searches on the core chemical scaffold, 2,6-dichloro-3-hydroxypyridine, and its various derivatives were also performed. While these searches revealed a wide range of biological activities for the broader class of dichloropyridine compounds, none of the retrieved studies provided the specific mechanistic data required for "this compound."
Due to the complete absence of published scientific data for "this compound," it is not possible to generate the requested professional and authoritative article. The creation of content for the specified outline would require speculative and unsubstantiated information, which would not adhere to the principles of scientific accuracy.
Future Research Directions and Unexplored Avenues for Methyl 2,6 Dichloro 3 Hydroxyisonicotinate Research
Development of Novel and Highly Sustainable Synthetic Methodologies
The pursuit of environmentally benign and efficient synthetic routes to complex molecules is a cornerstone of modern chemistry. Future research should prioritize the development of sustainable methodologies for the synthesis of Methyl 2,6-dichloro-3-hydroxyisonicotinate, moving beyond traditional, often harsh, reaction conditions. Key areas of exploration include:
Green Solvents and Catalysts: Investigating the use of eco-friendly solvents such as water, ethanol, or deep eutectic solvents could significantly reduce the environmental impact of the synthesis. nih.govacs.org Furthermore, the development of recyclable and green catalysts, including biocatalysts or metal-organic frameworks (MOFs), could offer milder reaction conditions and improved atom economy. pearson.commdpi.com
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources have been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various pyridine (B92270) derivatives. nih.govpearson.com Applying these techniques to the synthesis of this compound could lead to more efficient and sustainable processes.
Multicomponent Reactions (MCRs): One-pot MCRs offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. pearson.commdpi.com Designing a convergent MCR strategy for the assembly of the highly substituted pyridine ring of the target molecule would be a significant advancement.
Exploration of Underutilized Reactivity Modes and Functional Group Transformations
The unique arrangement of chloro, hydroxyl, and ester functional groups on the pyridine ring of this compound offers a rich tapestry of potential chemical transformations that remain largely unexplored. Future research should focus on unlocking novel reactivity patterns.
The two chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these substitutions is influenced by the electronic effects of the other substituents on the ring. researchgate.net For instance, the electron-withdrawing nitro group in 2,6-dichloro-3-nitropyridine directs nucleophilic attack to the C-2 position due to inductive effects, despite resonance activation at both C-2 and C-6. A deeper understanding of the interplay between the hydroxyl and ester groups on the reactivity of the C-Cl bonds in this compound is needed.
Further avenues for exploration include:
Selective Functionalization: Developing methodologies for the selective transformation of one chloro group while leaving the other intact would provide access to a wider range of derivatives with tailored properties.
Cross-Coupling Reactions: The chloro substituents offer handles for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, to introduce new carbon-carbon and carbon-heteroatom bonds.
Hydroxyl Group Reactivity: The reactivity of the hydroxyl group, including O-alkylation, O-acylation, and conversion to other functional groups, warrants further investigation to expand the molecular diversity of its derivatives.
Ester Group Transformations: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used as a directing group for further functionalization of the pyridine ring.
Application in Materials Science (e.g., as a building block for functional polymers or metal-organic frameworks)
The inherent functionality of this compound makes it an attractive building block for the construction of advanced materials with tailored properties.
Functional Polymers:
The presence of multiple reactive sites (hydroxyl, chloro, and ester groups) allows for its incorporation into various polymer architectures. Pyridine-containing polymers are known for a range of applications, including catalysis, contaminant capture, and self-assembly of block copolymers. Future research could explore the synthesis of:
Polyesters and Polyethers: The hydroxyl and carboxylic acid (derived from the ester) functionalities can be utilized in condensation polymerization to create polyesters and polyethers with unique thermal and mechanical properties.
Functional Poly(vinyl pyridine)s: The pyridine nitrogen can be quaternized to create polyelectrolytes or used as a coordination site for metal catalysts.
Grafted Copolymers: The reactive sites can be used to graft the molecule onto existing polymer backbones, thereby introducing new functionalities and properties. pearson.com
Metal-Organic Frameworks (MOFs):
MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The pyridine and carboxylate moieties in this compound (after hydrolysis of the ester) make it a prime candidate for a multitopic ligand in MOF synthesis. The hydroxyl and chloro groups can further functionalize the pores of the resulting MOF, leading to materials with applications in:
Gas Storage and Separation: The functional groups can enhance the affinity and selectivity for specific gas molecules.
Catalysis: The pyridine nitrogen and hydroxyl group can act as catalytic sites or be used to anchor metal catalysts.
Sensing: The functional groups can interact with specific analytes, leading to a detectable change in the MOF's properties.
Deeper Mechanistic Insights into its Role in Complex Reaction Cascades
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient for building molecular complexity. The multiple functional groups of this compound could enable its participation in or initiation of complex reaction cascades.
Future research in this area should focus on:
Designing Novel Cascade Reactions: Utilizing the interplay of the different functional groups to design novel cascade sequences for the synthesis of complex heterocyclic systems. For example, a reaction could be initiated at one functional group, leading to a series of intramolecular transformations involving the other functionalities.
Mechanistic Elucidation: Employing a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational methods (e.g., DFT calculations) to unravel the mechanisms of these cascade reactions. This will provide a deeper understanding of the factors controlling the reaction pathways and selectivity. researchgate.net
Biomimetic Synthesis: Drawing inspiration from biosynthetic pathways, where cascade reactions are common, to design synthetic strategies that utilize the unique reactivity of this molecule.
Computational Design of Advanced Derivatives with Tailored Reactivity or Interaction Profiles
Computational chemistry offers powerful tools for the in silico design and prediction of the properties of new molecules. Applying these methods to this compound and its derivatives can accelerate the discovery of compounds with specific, desired characteristics.
Key computational approaches to be explored include:
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.gov This can provide insights into reaction mechanisms, predict the regioselectivity of reactions, and guide the design of new synthetic targets.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of derivatives with their reactivity or biological activity. nih.gov This can be used to predict the properties of yet-to-be-synthesized compounds and prioritize synthetic efforts.
Molecular Docking and Dynamics Simulations: For applications in medicinal chemistry or materials science, molecular docking and dynamics simulations can be used to predict how derivatives will interact with biological targets or within the pores of a material. nih.govmdpi.com This can aid in the design of molecules with enhanced binding affinity or specific interaction profiles.
By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in synthesis, materials science, and our fundamental understanding of chemical reactivity.
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for Methyl 2,6-dichloro-3-hydroxyisonicotinate to ensure stability and safety?
- Methodological Answer :
- Handling : Use chemical-resistant gloves (nitrile or neoprene) and safety goggles. Work in a fume hood to minimize inhalation exposure. Avoid contact with incompatible materials like strong oxidizers or bases .
- Storage : Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C. Ensure the storage area is dry, well-ventilated, and away from direct sunlight. Regularly monitor for signs of degradation (e.g., discoloration, precipitation) .
- Data Reference :
| Property | Recommendation | Source |
|---|---|---|
| Temperature Sensitivity | Stable below 25°C | |
| Light Sensitivity | Store in amber glass |
Q. Which analytical techniques are most effective for confirming the structural identity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and hydrogen environments. Compare chemical shifts with computational predictions (e.g., DFT calculations).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns for Cl atoms.
- Infrared Spectroscopy (IR) : Identify hydroxyl (-OH) and ester (C=O) functional groups.
- Cross-Validation : Combine data from multiple techniques to resolve ambiguities (e.g., overlapping peaks in NMR) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s reactivity under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design :
Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.
Monitor degradation via HPLC at timed intervals. Use TLC or LC-MS to identify byproducts.
Assess hydrolytic stability by tracking ester group cleavage.
- Critical Considerations :
- Include controls (e.g., inert atmosphere vs. ambient oxygen) to isolate degradation pathways.
- Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .
Q. What strategies can resolve contradictions between spectroscopic data and computational predictions for this compound?
- Methodological Answer :
- Step 1 : Re-examine sample purity using HPLC or elemental analysis to rule out impurities affecting spectra .
- Step 2 : Verify computational parameters (e.g., solvent model, basis set) in DFT simulations. Adjust for solvent effects if experimental data were collected in solution.
- Step 3 : Perform 2D NMR (e.g., COSY, NOESY) to clarify ambiguous proton couplings or spatial arrangements .
Q. How can researchers optimize synthetic yield while minimizing halogenated byproducts?
- Methodological Answer :
- Synthetic Optimization :
- Catalyst Screening : Test palladium or copper catalysts for regioselective chlorination.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity.
- Temperature Gradients : Perform stepwise heating to isolate intermediates.
- Byproduct Mitigation :
- Employ scavengers (e.g., silica-bound amines) to trap unreacted halogenating agents .
Data Analysis and Validation
Q. What statistical methods are appropriate for validating reproducibility in batch synthesis?
- Methodological Answer :
- Approach :
Perform triplicate syntheses under identical conditions.
Use ANOVA to compare yields and purity across batches.
Apply Grubbs’ test to identify outliers in reaction efficiency.
- Data Presentation :
| Batch | Yield (%) | Purity (HPLC) | p-value (ANOVA) |
|---|---|---|---|
| 1 | 78 | 98.5 | 0.12 |
| 2 | 75 | 97.8 | |
| 3 | 77 | 98.1 |
- Interpretation : A p-value >0.05 indicates no significant variability .
Q. How should researchers address discrepancies in solubility data reported across studies?
- Methodological Answer :
- Re-evaluation Steps :
Standardize solvent systems (e.g., use USP-grade solvents).
Conduct saturation shake-flask assays with controlled agitation and temperature.
Validate results via nephelometry or UV-Vis spectroscopy.
- Documentation : Clearly report solvent purity, equilibration time, and measurement techniques to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
